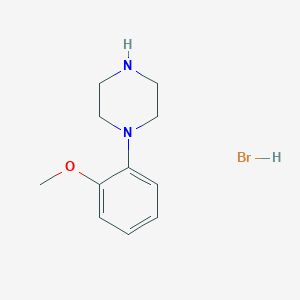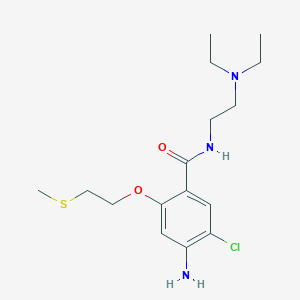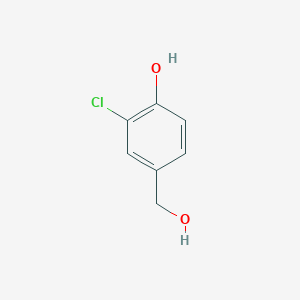
2-Chloro-4-(hydroxyméthyl)phénol
Vue d'ensemble
Description
2-Chloro-4-(hydroxymethyl)phenol, commonly known as chlorohydroxyquinoline, is a compound that has a wide range of applications in the scientific and research world. It is a white, crystalline solid with a molecular weight of 146.56 g/mol and a melting point of 131-132°C. It is soluble in water and ethanol, but insoluble in ether. Chlorohydroxyquinoline has been used as a disinfectant, biocide, and preservative in various industries, and has also been used in scientific research for its antimicrobial, antifungal, and antioxidant properties.
Applications De Recherche Scientifique
Synthèse de dérivés 2-hydroxyméthyles de phénols
Le 2-chloro-4-(hydroxyméthyl)phénol peut être utilisé dans la synthèse de dérivés 2-hydroxyméthyles de phénols . Ces dérivés présentent un intérêt en tant que complexants de borates et des intermédiaires potentiellement utiles pour l'oxydation douce avec le chlorochromate de pyridinium, afin de former les aldéhydes correspondants . Ils servent également de composés modèles dans les études polymériques phénol/formaldéhyde .
Préparation de phénols m-aryloxy complexes
Des méthodes de synthèse innovantes ont été développées pour la préparation de phénols m-aryloxy, ce qui a permis de préparer des phénols m-aryloxy complexes avec des groupes fonctionnels . Ces composés confèrent des propriétés spécifiques et présentent des activités biologiques potentielles .
Production de plastiques, d'adhésifs et de revêtements
Les phénols m-aryloxy, qui peuvent être synthétisés à partir du this compound, sont couramment utilisés dans la production de plastiques, d'adhésifs et de revêtements . Ils améliorent la stabilité thermique et la résistance au feu de ces matériaux .
Antioxydants, absorbeurs ultraviolets et ignifugeants
Les phénols m-aryloxy ont une large gamme d'applications, notamment comme antioxydants, absorbeurs ultraviolets et ignifugeants . Ils sont utilisés en raison de leur capacité à améliorer la stabilité thermique et la résistance au feu de divers matériaux .
Activités biologiques potentielles
Les phénols m-aryloxy se sont avérés avoir des activités biologiques potentielles, notamment des effets antitumoraux et anti-inflammatoires
Analyse Biochimique
Biochemical Properties
It is known that phenolic compounds can interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
Phenolic compounds can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 2-Chloro-4-(hydroxymethyl)phenol on these processes have not been studied.
Molecular Mechanism
It is possible that this compound could interact with biomolecules, leading to changes in enzyme activity or gene expression
Metabolic Pathways
The metabolic pathways involving 2-Chloro-4-(hydroxymethyl)phenol are not well characterized. Phenolic compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors
Propriétés
IUPAC Name |
2-chloro-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFBSEGXKSQRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

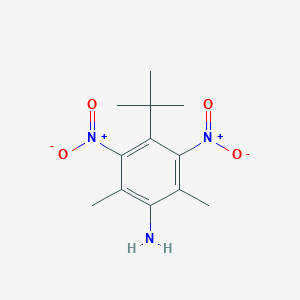
![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)


![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)
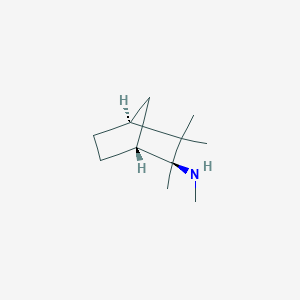

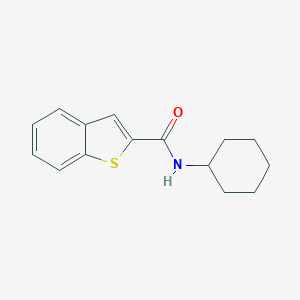
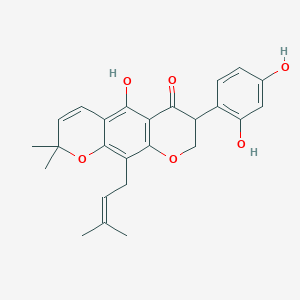
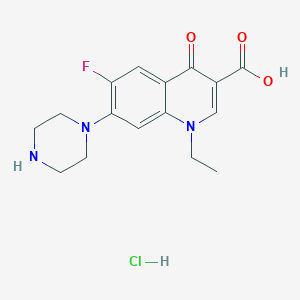
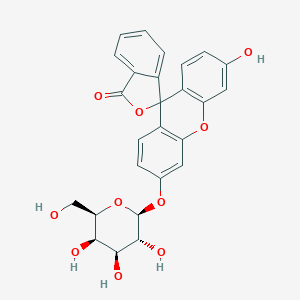
![2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy-](/img/structure/B8495.png)
